molecular formula C12H16N2O B2885805 3-Amino-1-(3-methylphenyl)piperidin-2-one CAS No. 1344146-90-2

3-Amino-1-(3-methylphenyl)piperidin-2-one

Cat. No.: B2885805
CAS No.: 1344146-90-2
M. Wt: 204.273
InChI Key: AYTKOBFSJJUUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a piperidinone derivative, characterized by the presence of an amino group at the third position and a 3-methylphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-methylphenyl)piperidin-2-one typically involves the reaction of 3-methylbenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinone derivative . Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalytic hydrogenation techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Amino-1-(3-methylphenyl)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

  • 3-Amino-1-(2-methylphenyl)piperidin-2-one
  • 3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one
  • 3-Aminopiperidin-2-one

Comparison: 3-Amino-1-(3-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, the presence of the 3-methylphenyl group can influence its binding affinity to biological targets, making it a valuable compound for drug discovery .

Properties

IUPAC Name

3-amino-1-(3-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-2-5-10(8-9)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTKOBFSJJUUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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